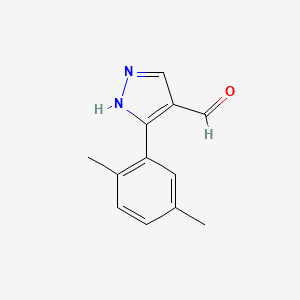

3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

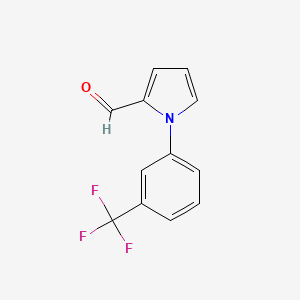

The compound "3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

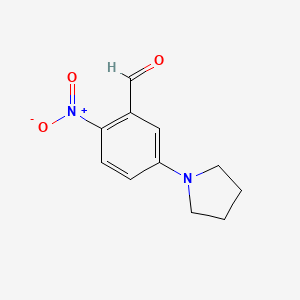

The synthesis of pyrazole derivatives can be achieved through various methods. One common approach is the 3+2 annulation method, which is an effective route for the direct synthesis of substituted pyrazoles. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized via cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions . Another method involves the Vilsmeier-Haack formylation, which has been used to synthesize 4-formyl derivatives of N-alkyl-3,5-dimethyl-1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, showing good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Vilsmeier-Haack reaction is one such reaction that has been used to introduce formyl groups into the pyrazole ring . Additionally, the reactivity of these compounds can be influenced by substituents on the ring, as seen in the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the extinction coefficients and quantum yield vary with solvent polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized by their optical properties, stability, and potential for intermolecular interactions. For instance, the photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied, and its emission spectrum was recorded in polar solvent DMSO . The crystal structure of related compounds often shows intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the crystal structure . The frontier molecular orbital analysis and molecular electrostatic potential maps provide insights into the charge transfer within the molecule and the possible sites for electrophilic and nucleophilic attacks .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has demonstrated the use of this chemical in synthesizing a range of novel compounds. For instance, Thakrar et al. (2012) developed a series of 1,4-dihydropyridines bearing a pyrazole moiety, showcasing the compound's role in facilitating efficient and rapid synthesis processes with good yield (Thakrar et al., 2012). Similarly, Bagdatli and Ocal (2012) synthesized new azo and bisazo dyes derived from 5-pyrazolones, contributing to the field of dyeing and potentially biological properties (Bagdatli & Ocal, 2012).

Chemical Synthesis Techniques

Research has also focused on improving chemical synthesis techniques using this compound. Attaryan et al. (2006) explored the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles to form 4-formyl derivatives, highlighting methodological advancements in formylation reactions (Attaryan et al., 2006).

Anticonvulsant and Analgesic Studies

Viveka et al. (2015) designed and synthesized new pyrazole analogues starting from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, evaluating them for anticonvulsant and analgesic activities. This study not only demonstrated the compound's versatility in synthesizing heterocycles but also its potential in developing pharmacologically active molecules (Viveka et al., 2015).

Antimicrobial and Anti-inflammatory Agents

Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones that were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, underscoring the compound's application in creating biologically active agents (Bandgar et al., 2009).

Mécanisme D'action

Target of Action

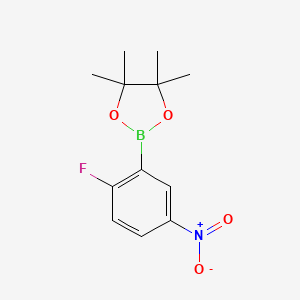

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that it may interact with transition metals in catalytic processes.

Mode of Action

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction. This reaction involves the formation of a carbon-carbon bond between two different organic groups, facilitated by a transition metal catalyst.

Biochemical Pathways

Based on its potential involvement in suzuki–miyaura coupling reactions , it can be inferred that it may play a role in the synthesis of complex organic compounds.

Pharmacokinetics

Similar compounds have been described as having moderate mobility in the environment , which could potentially influence their bioavailability.

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic compounds.

Action Environment

Similar compounds have been described as having moderate mobility in the environment , suggesting that environmental factors such as soil composition and water availability could potentially influence its action.

Propriétés

IUPAC Name |

5-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZHRVTXGPCPLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C=NN2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405808 |

Source

|

| Record name | 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

720696-71-9 |

Source

|

| Record name | 3-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)